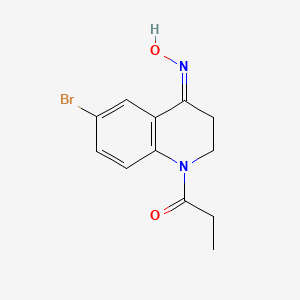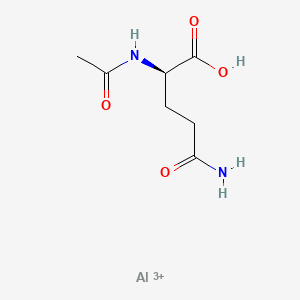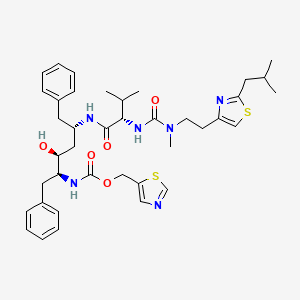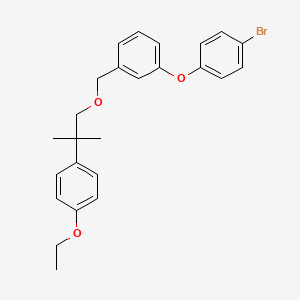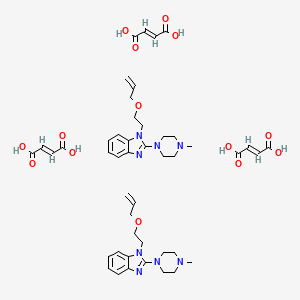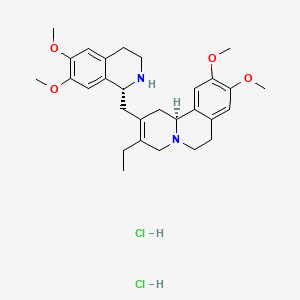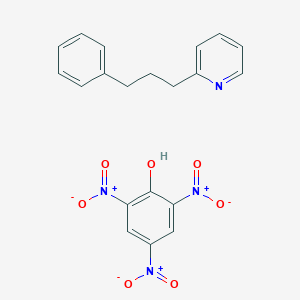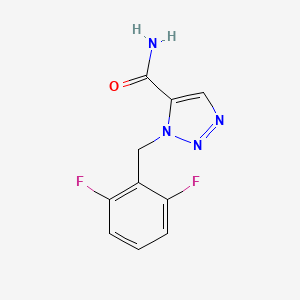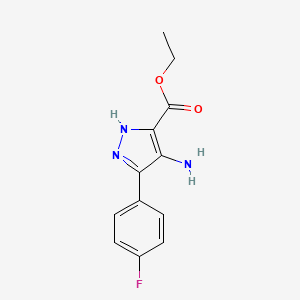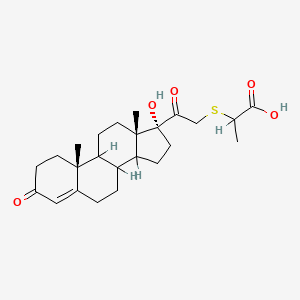
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate is a complex organic compound that features a thiazolidine ring, acetylthio groups, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate typically involves multiple steps. One common route includes the reaction of a thiazolidine derivative with acetylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation. The intermediate product is then reacted with phenyl (acetylthio)acetate under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylthio groups, where nucleophiles like amines or alcohols replace the acetylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidine ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The acetylthio groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl acetate: Similar structure but lacks the additional acetylthio group.
Phenyl (acetylthio)acetate: Contains the acetylthio group but lacks the thiazolidine ring.
Thiazolidine derivatives: Compounds with the thiazolidine ring but different substituents.
Uniqueness
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate is unique due to the presence of both the thiazolidine ring and multiple acetylthio groups. This combination imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
103195-88-6 |
|---|---|
Molekularformel |
C18H21NO6S3 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
[2-[[3-(2-acetylsulfanylacetyl)-1,3-thiazolidin-2-yl]methoxy]phenyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C18H21NO6S3/c1-12(20)27-10-16(22)19-7-8-26-17(19)9-24-14-5-3-4-6-15(14)25-18(23)11-28-13(2)21/h3-6,17H,7-11H2,1-2H3 |
InChI-Schlüssel |
JNPDZGPJDABVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC(=O)CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


